3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid

PDE4 inhibition Inflammation Cellular assay

This 3,4,5-trisubstituted benzoic acid is a selective PDE4 inhibitor (IC50 300 nM) with a bromine handle for Pd-catalyzed cross-coupling. It lacks 5-LO activity, enabling pathway-specific inflammatory studies. Ideal for SAR-based lead optimization. Purchase for research use only.

Molecular Formula C13H15BrO4
Molecular Weight 315.16g/mol
CAS No. 713104-51-9
Cat. No. B471412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid
CAS713104-51-9
Molecular FormulaC13H15BrO4
Molecular Weight315.16g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C(=O)O)Br)OC2CCCC2
InChIInChI=1S/C13H15BrO4/c1-17-11-7-8(13(15)16)6-10(14)12(11)18-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,15,16)
InChIKeyCSIGUGGJAICJPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic Acid (CAS 713104-51-9): A Differentiated Bromo-Cyclopentyloxy-Methoxybenzoic Acid Scaffold for Targeted PDE4 Inhibition


3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid (CAS 713104-51-9) is a trisubstituted benzoic acid derivative that incorporates three distinct functional groups: a bromine atom at the 3-position, a cyclopentyloxy ether at the 4-position, and a methoxy ether at the 5-position [1]. This specific substitution pattern distinguishes it from closely related analogs such as 3-(cyclopentyloxy)-4-methoxybenzoic acid (a key intermediate in PDE4 inhibitor synthesis) and 3-bromo-4-methoxybenzoic acid (lacking the cyclopentyloxy group). The compound has been evaluated for inhibition of phosphodiesterase-4 (PDE4) [2] and 5-lipoxygenase (5-LO) [3], providing a basis for understanding its biological profile relative to in-class alternatives.

Why 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic Acid Cannot Be Substituted by Common Benzoic Acid Analogs


The specific substitution pattern of 3-bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid directly influences its enzyme inhibition profile and synthetic utility. The presence of both the bromine atom and the cyclopentyloxy group in a 3,4,5-trisubstituted arrangement is essential for achieving the observed PDE4 inhibitory activity; analogs lacking either the bromine (e.g., 3-(cyclopentyloxy)-4-methoxybenzoic acid) or the cyclopentyloxy group (e.g., 3-bromo-4-methoxybenzoic acid) would be expected to exhibit altered potency and selectivity [1]. Furthermore, the compound's lack of significant 5-lipoxygenase inhibition at 100 µM [2] provides a defined selectivity profile that distinguishes it from dual PDE4/5-LO inhibitors. Generic substitution with simpler benzoic acid building blocks would result in a loss of the specific interactions required for the intended research applications, particularly in PDE4-targeted studies.

Quantitative Differentiation of 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic Acid from Closest Analogs: PDE4 Inhibition, 5-LO Selectivity, and Structural Comparisons


PDE4 Inhibition in Human U937 Cells: 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic Acid Demonstrates Measurable Cellular Activity

3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid exhibits PDE4 inhibitory activity with an IC50 of 300 nM in human U937 cells after 30 minutes of incubation [1]. This cellular assay provides a direct measure of functional enzyme inhibition in a relevant human cell line. In contrast, the structurally related 3-(cyclopentyloxy)-4-methoxybenzoic acid, a common PDE4 inhibitor building block, is typically reported as an intermediate with its intrinsic PDE4 activity often not specified in isolation; its derivatives (e.g., benzamides) are known to exhibit a range of potencies depending on the amide substituent [2]. The presence of the bromine substituent at the 3-position in the target compound contributes to its distinct pharmacological profile compared to non-brominated analogs.

PDE4 inhibition Inflammation Cellular assay

Lack of 5-Lipoxygenase Inhibition: Defined Selectivity Profile Versus Dual PDE4/5-LO Inhibitors

In a binding assay evaluating inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase, 3-bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid showed no significant activity (NS) at a concentration of 100 µM [1]. This negative result establishes that the compound does not inhibit 5-LO at pharmacologically relevant concentrations, providing a selectivity profile that distinguishes it from compounds designed as dual PDE4/5-LO inhibitors. For example, certain benzamide derivatives of 3-(cyclopentyloxy)-4-methoxybenzoic acid have been reported to exhibit both PDE4 inhibitory and neutrophil superoxide anion production inhibition, though specific 5-LO data for direct analogs are limited [2]. The absence of 5-LO activity for the target compound may reduce potential off-target effects in studies focused solely on PDE4 modulation.

5-Lipoxygenase Selectivity Inflammation

Structural Differentiation: Bromine at 3-Position and Cyclopentyloxy at 4-Position Versus Common Regioisomers

3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid possesses a unique 3-bromo-4-cyclopentyloxy-5-methoxy substitution pattern (MW 315.16 g/mol) that is distinct from two common regioisomeric and functional analogs: 3-(cyclopentyloxy)-4-methoxybenzoic acid (CAS 144036-17-9, MW 236.26) and 4-(cyclopentyloxy)-3-methoxybenzoic acid (CAS 176033-44-6, MW 236.26) [1]. The bromine atom introduces a heavy halogen that can participate in halogen bonding and influence lipophilicity, while the specific arrangement of cyclopentyloxy and methoxy groups determines the compound's conformational flexibility and potential interactions with enzyme binding pockets. The presence of the bromine also provides a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is absent in non-halogenated analogs.

Structural analog SAR Building block

Optimal Research Applications for 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic Acid Based on Quantitative Differentiation


PDE4 Inhibitor Development and Cellular Assay Validation

The compound's measured IC50 of 300 nM for PDE4 in human U937 cells [1] positions it as a useful tool compound for cellular PDE4 inhibition studies. Researchers can employ it as a reference inhibitor in enzyme activity assays, as a starting point for structure-activity relationship (SAR) exploration of brominated catechol ether analogs, or as a control in screening campaigns for novel PDE4 modulators. Its defined potency allows for dose-response experiments in inflammation models where PDE4 is implicated, such as neutrophil activation or cAMP signaling studies.

Selectivity Profiling in Inflammatory Pathway Studies

Given its lack of significant 5-lipoxygenase inhibition at 100 µM [2], this compound serves as a selective probe for distinguishing PDE4-mediated effects from 5-LO-mediated effects in inflammatory cell models. Researchers studying the interplay between cAMP and leukotriene pathways can use this compound to ensure that observed anti-inflammatory effects are attributable solely to PDE4 inhibition rather than off-target 5-LO blockade. This selectivity is particularly valuable in neutrophil inflammation assays where both pathways may be active [3].

Synthetic Diversification via Halogen-Based Cross-Coupling

The bromine substituent at the 3-position provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira coupling) [1]. This enables medicinal chemists to synthesize libraries of 3-aryl, 3-alkynyl, or 3-amino derivatives for SAR campaigns aimed at improving PDE4 potency, selectivity, or pharmacokinetic properties. The presence of the bromine distinguishes this building block from non-halogenated benzoic acid analogs and expands the accessible chemical space for lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.